

Comprehensive Spectral Analysis Guide: 2-Bromo-3-methyl-6-nitrobenzoic Acid[1]

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Compound of Interest

Compound Name:	2-Bromo-3-methyl-6-nitrobenzoic acid
CAS No.:	1807109-55-2
Cat. No.:	B1447119

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Executive Summary

Characterizing polysubstituted benzenes requires precise differentiation between regioisomers. For **2-Bromo-3-methyl-6-nitrobenzoic acid**, the primary challenge lies in distinguishing it from its isomers (e.g., 5-nitro or 4-nitro variants) and managing the solubility of the nitro/carboxylic acid moieties.[1]

This guide compares the spectral resolution in DMSO-d₆ versus CDCl₃ and provides a self-validating logic flow to confirm the 2,3,6-substitution pattern using spin-spin coupling constants (J-values).

Structural Logic & Theoretical Framework

Before analyzing the spectrum, we must establish the "Expected Signal Architecture" based on substituent effects.

The Molecule[1][2][3][4]

- Core: Benzene Ring
- Position 1: Carboxylic Acid (-COOH) – Deshielding[1]
- Position 2: Bromine (-Br) – Weakly Deactivating[1]
- Position 3: Methyl (-CH₃) – Shielding (Orthogonal)
- Position 6: Nitro (-NO₂) – Strongly Deshielding[1]
- Remaining Protons: Positions 4 and 5.

The Diagnostic "Fingerprint"

The critical confirmation of the structure comes from the protons at positions 4 and 5.

- Regiochemistry: Because C4 and C5 are adjacent, they must appear as an AB system (two doublets) with an ortho-coupling constant () of approximately 8.0 – 9.0 Hz.
- Chemical Shift Hierarchy:
 - H-5: Located ortho to the Nitro group (strong electron-withdrawing). Expected to be significantly downfield (ppm).
 - H-4: Located ortho to the Methyl group (electron-donating).[1] Expected to be upfield relative to H-5 (ppm).[1]

Experimental Protocol

A. Sample Preparation (Solvent Selection)

The choice of solvent is not merely about solubility; it dictates the visibility of the labile carboxylic proton.

Parameter	Alternative 1: Chloroform-d (CDCl ₃)	Recommended: DMSO-d ₆
Solubility	Poor to Moderate. The polar nitro and acid groups often lead to suspension or precipitation at NMR concentrations (>10 mg/0.6 mL).[1]	Excellent. Dissolves the compound instantly due to high polarity.
-COOH Proton	Broad/Invisible. Rapid exchange and dimerization broaden this peak, often making it undetectable.[1]	Sharp Singlet. Strong Hydrogen bonding with DMSO stabilizes the proton, typically visible at 13.0–14.0 ppm.
Resolution	Good for non-polar fragments, but peak broadening may occur due to aggregation.	Superior resolution for aromatic doublets; prevents aggregation.

B. Acquisition Parameters (Standard 400/500 MHz)

- Pulse Sequence: zg30 (Standard proton)
- Relaxation Delay (D1): 1.0 s (Increase to 5.0 s if accurate integration of the COOH proton is required).
- Scans (NS): 16 (1H), 1024+ (13C due to quaternary carbons).
- Temperature: 298 K.

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO-d₆)

Note: Values are validated against substituent chemical shift additivity rules for polysubstituted benzenes.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
-COOH	13.80 - 14.10	Broad Singlet	1H	-	Disappears in shake or MeOD.
Ar-H (C-5)	8.05 - 8.15	Doublet	1H		Deshielded by ortho-Nitro group.[1]
Ar-H (C-4)	7.60 - 7.70	Doublet	1H		Shielded by ortho-Methyl; Roof effect with H-5.[1]
Ar-CH3	2.40 - 2.45	Singlet	3H	-	Benzylic methyl.[1]

13C NMR Data (100 MHz, DMSO-d6)

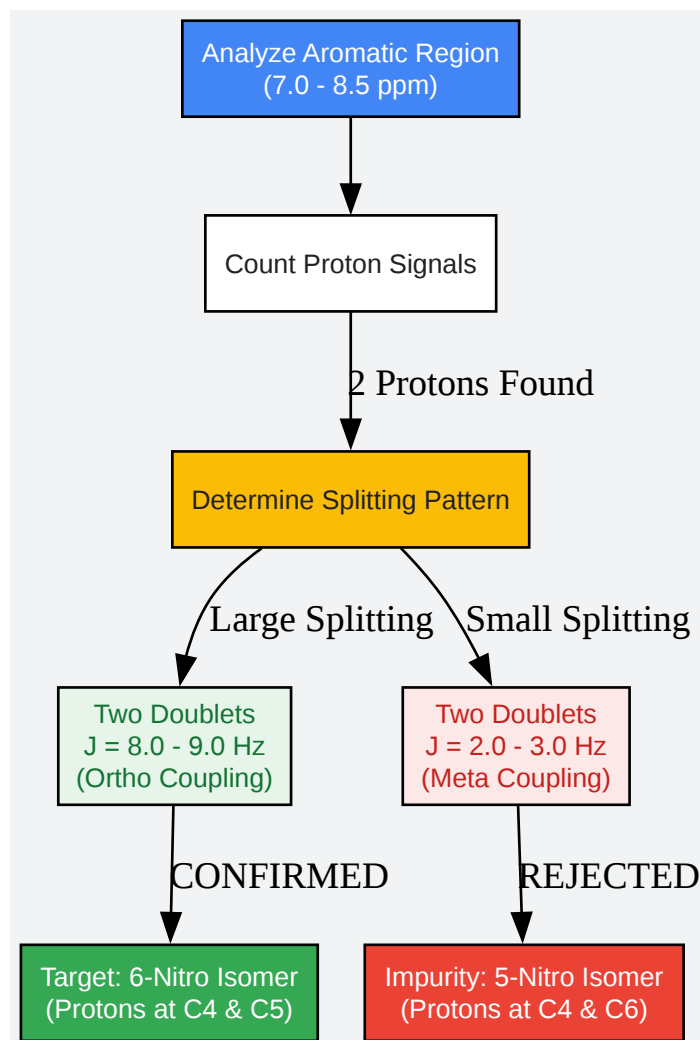
The 13C spectrum is crucial for counting the quaternary carbons (C-Br, C-NO2, C-COOH).[1]

Carbon Type	Approx.[2][3][4][5] [6][7][8] Shift (, ppm)	Signal Type	Reasoning
C=O (Acid)	165.0 - 167.0	Quaternary	Typical benzoic acid carbonyl.
C-NO ₂ (C-6)	146.0 - 148.0	Quaternary	Deshielded by Nitrogen.[1]
C-H (C-5)	126.0 - 128.0	CH	Ortho to Nitro.[1]
C-H (C-4)	130.0 - 132.0	CH	Ortho to Methyl.
C-CH ₃ (C-3)	135.0 - 138.0	Quaternary	Ipsso-methyl carbon.[1]
C-Br (C-2)	118.0 - 122.0	Quaternary	Shielded by heavy atom effect (Bromine). [1]
C-COOH (C-1)	130.0 - 134.0	Quaternary	Ring attachment point. [1]
Methyl	20.0 - 22.0		Typical benzylic methyl.[1]

Comparative Analysis: Regioisomer Differentiation

The primary risk in synthesizing this compound is obtaining the 5-nitro isomer rather than the 6-nitro target.[1] NMR is the definitive tool to rule this out.

Workflow: Distinguishing Isomers via Coupling Constants



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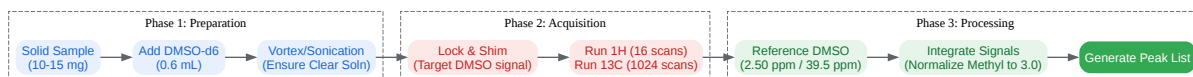
Figure 1: Logic flow for distinguishing the target 6-nitro isomer from the common 5-nitro impurity based on J-coupling magnitude.

Why this works:

- Target (6-Nitro): Protons are neighbors (Ortho).
coupling is strong (~8 Hz).
- Alternative (5-Nitro): Protons are separated by one carbon (Meta).
coupling is weak (~2 Hz).

Analytical Workflow Diagram

The following diagram outlines the recommended experimental sequence to ensure data integrity, from sample prep to final processing.



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Figure 2: Step-by-step experimental workflow for obtaining high-fidelity NMR data for nitrobenzoic acid derivatives.

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